molecular formula C7H13NO4 B7908408 4-Ethyl-L-glutamic acid CAS No. 20913-68-2

4-Ethyl-L-glutamic acid

Cat. No.: B7908408
CAS No.: 20913-68-2
M. Wt: 175.18 g/mol
InChI Key: JPMICTZIAZZHCD-AKGZTFGVSA-N
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Description

4-Ethyl-L-glutamic acid is a structural analog of L-glutamic acid, a key neurotransmitter and metabolic intermediate. In this derivative, an ethyl group (-CH₂CH₃) is substituted at the gamma (4th) carbon of the glutamic acid backbone. While direct synthesis or characterization data for this compound are absent in the provided evidence, its structural analogs (e.g., L-glutamic acid gamma-ethyl ester, BP 259791119-33-1 ) suggest that the ethyl group confers distinct physicochemical and biological properties compared to the parent compound. Such modifications are often explored to modulate receptor binding, solubility, or metabolic stability.

Properties

IUPAC Name

(2S)-2-amino-4-ethylpentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-2-4(6(9)10)3-5(8)7(11)12/h4-5H,2-3,8H2,1H3,(H,9,10)(H,11,12)/t4?,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMICTZIAZZHCD-AKGZTFGVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(C(=O)O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C[C@@H](C(=O)O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628377
Record name 4-Ethyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20913-68-2
Record name 4-Ethyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-L-glutamic acid typically involves the alkylation of L-glutamic acid. One common method is the use of ethyl halides in the presence of a strong base, such as sodium hydride, to introduce the ethyl group at the desired position. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods: Industrial production of this compound may involve fermentation processes where genetically modified microorganisms are used to produce the compound. These microorganisms are engineered to incorporate the ethyl group into the glutamic acid during biosynthesis. This method is advantageous due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid, resulting in the formation of 4-carboxy-L-glutamic acid.

    Reduction: Reduction of the carboxyl groups can yield the corresponding alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: 4-carboxy-L-glutamic acid.

    Reduction: 4-ethyl-L-glutamic alcohol.

    Substitution: Various N-substituted derivatives depending on the substituent used.

Scientific Research Applications

4-Ethyl-L-glutamic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in protein modification and enzyme activity.

    Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases.

    Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 4-Ethyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The ethyl group can influence the binding affinity and specificity of the compound, leading to altered biological activity. For example, it may act as an agonist or antagonist at glutamate receptors, modulating neurotransmission and synaptic plasticity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key differences between 4-ethyl-L-glutamic acid and related compounds, based on substituent effects and evidence-derived

Compound Substituent Molecular Formula Key Properties Applications/Findings
This compound Ethyl (γ/4-position) C₇H₁₁NO₄* Hypothesized moderate lipophilicity; potential altered receptor affinity. Likely explored for neuropharmacology (inferred from analogs) .
4-Methylene-L-glutamic acid Methylene (γ/4-position) C₆H₇NO₄ Higher polarity due to unsaturated bond. Synthesized via regioselective amino-carbonylation; studied for NMDA receptor interactions .
(4R)-4-Hydroxy-L-glutamic acid Hydroxyl (γ/4-position) C₅H₉NO₅ High water solubility; polar functional group. Metabolic intermediate; detectable via HPLC but not standard enzymatic assays .
N-Acetyl-L-glutamic acid Acetyl (N-position) C₇H₁₁NO₅ Reduced charge at physiological pH; enhanced stability. Critical in urea cycle; requires mass spectrometry (MS) for detection .
4-Cyclohexylmethyl-L-glutamic acid Cyclohexylmethyl (γ/4-position) C₁₂H₁₉NO₄ High steric bulk; low solubility in aqueous media. Structural studies suggest utility in designing receptor-specific ligands .

*Calculated molecular formula based on glutamic acid backbone (C₅H₉NO₄) + ethyl group (-C₂H₅).

Key Research Findings

c) Analytical Detection

  • Standard enzymatic UV tests for L-glutamic acid (via glutamate dehydrogenase) are specific to the unmodified parent compound and fail to detect 4-substituted derivatives like 4-ethyl or 4-hydroxy variants .
  • Detection of substituted analogs requires advanced techniques such as HPLC or MS, as seen in studies of N-acetyl and cyclohexylmethyl derivatives .

d) Physicochemical Properties

  • Polar substituents (e.g., hydroxyl) increase water solubility, while hydrophobic groups (e.g., ethyl, cyclohexylmethyl) enhance lipid membrane permeability but reduce aqueous stability .
  • The ethyl group’s intermediate size balances lipophilicity and steric effects, making it a candidate for prodrug designs or sustained-release formulations, similar to poly(L-glutamic acid)-based drug carriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethyl-L-glutamic acid
Reactant of Route 2
4-Ethyl-L-glutamic acid

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